
6-(4-ethylpiperazin-1-yl)-3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-ethylpiperazin-1-yl)-3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EPPMD and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
The synthesis of derivatives related to the specified chemical structure has been a focus of research, aiming at evaluating their potential biological activities. For instance, studies have synthesized a variety of compounds, examining their antiviral activities against viruses like Hepatitis A and Herpes Simplex Virus Type-1 (El-Etrawy & Abdel-Rahman, 2010), as well as their analgesic and anti-inflammatory activities (Abu‐Hashem & Youssef, 2011). These studies contribute to the development of new therapeutic agents.
Anticonvulsant Properties
Research has also focused on evaluating the anticonvulsant properties of novel compounds. For example, new derivatives have been tested in various models, showing promising results in treating seizures (Rybka et al., 2016). Such studies are crucial for discovering new treatments for epilepsy and other seizure-related disorders.
Optical and Nonlinear Optical Applications
The exploration of compounds for optical and nonlinear optical applications has been an area of interest. A study on the synthesis and characterization of novel compounds revealed their potential for use in optical devices, highlighting their kinetic and thermal stability, along with promising nonlinear optical properties (Mohan et al., 2020). This research opens new avenues for the development of materials in photonic and optoelectronic technologies.
Antimicrobial Activity
The antimicrobial properties of synthesized compounds have been investigated, with some showing significant activity against various bacterial strains (C.Merugu, Ramesh, & Sreenivasulu, 2010). This area of research is vital for addressing the growing concern of antibiotic resistance and the need for new antimicrobial agents.
Propiedades
IUPAC Name |
6-(4-ethylpiperazin-1-yl)-3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-3-19-8-10-20(11-9-19)15-12-16(22)21(17(23)18-15)13-4-6-14(24-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCKIODMXLCMBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=O)N(C(=O)N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

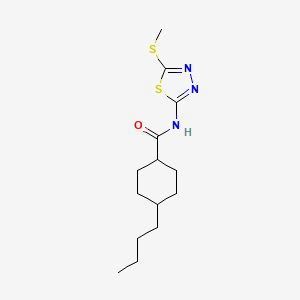
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2530963.png)
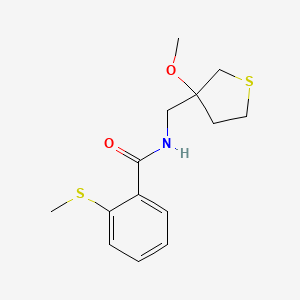
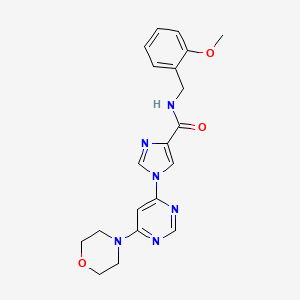
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(benzyloxy)benzyl)azetidine-3-carboxamide](/img/structure/B2530968.png)

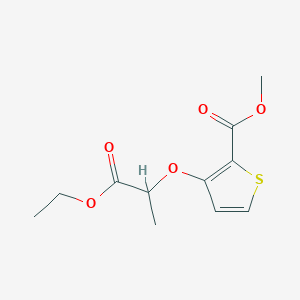
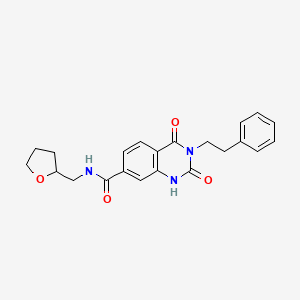

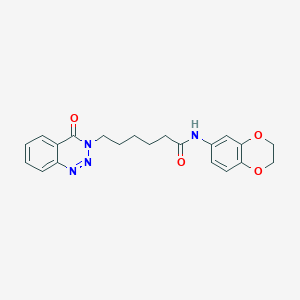
![N-(1,3-Benzodioxol-5-yl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2530976.png)
![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2530979.png)
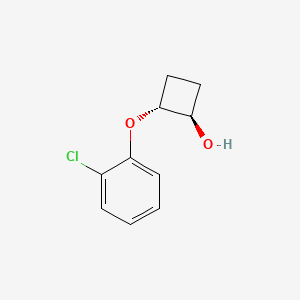
![4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2530981.png)